molecular formula C14H23O19S3-3 B6292498 [(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate CAS No. 9064-57-7

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate

Cat. No.: B6292498
CAS No.: 9064-57-7
M. Wt: 591.5 g/mol
InChI Key: LOLIXMXCEPTFMC-DAFWLPGBSA-K
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Description

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate is a complex organic compound characterized by multiple hydroxyl and sulfonate groups

Mechanism of Action

Mode of Action:

Lambda-carrageenan exhibits several modes of action:

Action Environment:

Environmental factors, such as temperature, pH, and ionic strength, influence lambda-carrageenan’s stability, efficacy, and functionality. For instance, it forms gels more readily in the presence of cations like potassium and calcium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate involves multiple steps, typically starting with the preparation of the oxan-2-yl core. The hydroxyl and sulfonate groups are introduced through a series of protection and deprotection steps, along with selective functional group transformations. Common reagents used in these reactions include sulfonating agents, protecting groups like acetals, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process would include steps like crystallization, filtration, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonate groups can be reduced to sulfides.

    Substitution: The sulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and pH to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the sulfonate groups could yield various substituted derivatives.

Scientific Research Applications

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate can be compared with other similar compounds, such as:

This compound is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct chemical and biological properties. Similar compounds may share some structural features but differ in their functional groups and overall activity.

Properties

IUPAC Name

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O19S3/c1-5-8(16)6(3-15)29-14(10(5)32-35(21,22)23)31-11-7(4-28-34(18,19)20)30-13(27-2)12(9(11)17)33-36(24,25)26/h5-17H,3-4H2,1-2H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3/t5-,6?,7?,8?,9-,10?,11?,12?,13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLIXMXCEPTFMC-DAFWLPGBSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC(C1OS(=O)(=O)[O-])OC2C(OC(C(C2O)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C([C@@H](OC(C1O)CO)OC2[C@@H](C([C@H](OC2COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O19S3-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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